molecular formula C36H33N3O3 B2565899 2-((3-Benzoyl-2-(2,4-diethoxyphenyl)-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinolin-1-yl)(cyclopropyl)methylene)malononitrile CAS No. 382593-05-7

2-((3-Benzoyl-2-(2,4-diethoxyphenyl)-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinolin-1-yl)(cyclopropyl)methylene)malononitrile

Cat. No.: B2565899
CAS No.: 382593-05-7
M. Wt: 555.678
InChI Key: XCYIDOKEMFZAQO-UHFFFAOYSA-N
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Description

2-((3-Benzoyl-2-(2,4-diethoxyphenyl)-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinolin-1-yl)(cyclopropyl)methylene)malononitrile is a useful research compound. Its molecular formula is C36H33N3O3 and its molecular weight is 555.678. The purity is usually 95%.
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Scientific Research Applications

Potential Applications in Organic Synthesis

Research into the reactions of methylene active nitriles and cyanamide with acylated enamines, such as those involving malononitrile, has led to the synthesis of various heterocyclic compounds. For example, the addition of enamines onto isocyanates and isothiocyanates, followed by reaction with malononitrile, yields substituted pyridinones and thiones, including tetrahydroisoquinolinones (Gewald, Schäfer, & Bellmann, 1982). This suggests that our compound of interest could potentially be involved in similar reactions, leading to the formation of novel heterocyclic structures useful in medicinal chemistry and materials science.

Photocycloaddition Reactions

Research on photocycloaddition reactions involving bichromophoric compounds, where a C=C double bond interacts with a C≡N triple bond to form novel cyclic systems, offers insights into how our compound might behave under light irradiation. For instance, irradiation of certain cyanobenzyloxy compounds resulted in the formation of isoquinoline derivatives through cycloaddition followed by ring cleavage and recyclization (Sakuragi et al., 1994). This suggests the potential for our compound to participate in photochemical reactions that could lead to the synthesis of complex polycyclic structures.

Reactions with Isoquinolinium Ylides

Studies on the reactions of isoquinolinium ylides with unsaturated nitriles, such as arylmethylenemalonitriles, have shown regio- and stereoselective formation of tetrahydropyrrolo[2, 1-a]isoquinolines (Shestopalov et al., 1990). These findings imply that the compound could serve as a precursor or intermediate in the synthesis of structurally complex and stereochemically defined organic molecules, potentially useful in the development of pharmaceuticals or organic materials.

Conjugated Nitrile Reactions

The study of conjugated nitriles, such as benzoylacetonitrile, and their reactions with enamines to produce pyridine derivatives highlights another possible application area for our compound (Akiyama et al., 1984). These reactions could be relevant in the context of synthesizing complex organic molecules with specific electronic or photophysical properties, making them of interest in materials science and organic electronics.

Properties

IUPAC Name

2-[[3-benzoyl-2-(2,4-diethoxyphenyl)-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinolin-1-yl]-cyclopropylmethylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33N3O3/c1-3-41-27-16-17-29(30(20-27)42-4-2)32-33(31(24-14-15-24)26(21-37)22-38)34-28-13-9-8-10-23(28)18-19-39(34)35(32)36(40)25-11-6-5-7-12-25/h5-13,16-20,24,32-35H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYIDOKEMFZAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2C(C3C4=CC=CC=C4C=CN3C2C(=O)C5=CC=CC=C5)C(=C(C#N)C#N)C6CC6)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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